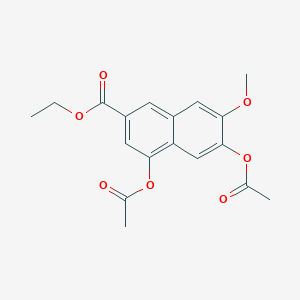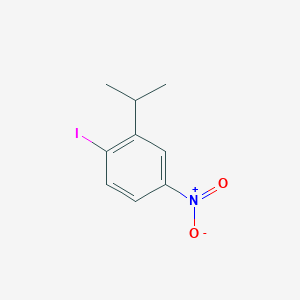![molecular formula C10H13NO B13940701 N-methyl-N-[(4-methylphenyl)methyl]formamide CAS No. 54410-77-4](/img/structure/B13940701.png)
N-methyl-N-[(4-methylphenyl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(4-methylphenyl)methyl]formamide is an organic compound with the molecular formula C10H13NO. It is a formamide derivative where the formyl group is bonded to a nitrogen atom that is further substituted with a methyl group and a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-[(4-methylphenyl)methyl]formamide can be synthesized through several methods. One common approach involves the reaction of N-methylformanilide with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[(4-methylphenyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-N-[(4-methylphenyl)methyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(4-methylphenyl)methyl]formamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, substitution, and oxidation-reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-methylformanilide: Similar in structure but lacks the 4-methylphenylmethyl group.
N-methyl-N-phenylformamide: Another related compound with a phenyl group instead of a 4-methylphenylmethyl group.
4-methoxyformanilide: Contains a methoxy group instead of a methyl group.
Uniqueness
N-methyl-N-[(4-methylphenyl)methyl]formamide is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with other molecules, making it valuable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
54410-77-4 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-methyl-N-[(4-methylphenyl)methyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-9-3-5-10(6-4-9)7-11(2)8-12/h3-6,8H,7H2,1-2H3 |
Clave InChI |
GTOTTZBLXZYSGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)






![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)

